Ido-IN-9 -

Ido-IN-9

Catalog Number: EVT-10932680
CAS Number:
Molecular Formula: C13H13BrFN7O3S
Molecular Weight: 446.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ido-IN-9 is classified under the category of small molecule inhibitors targeting IDO1. It has been synthesized through various chemical methodologies that focus on modifying tryptophan analogues to enhance their inhibitory effects on IDO1. The compound's design is based on structural analogues of tryptophan, aiming to improve selectivity and potency against the enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ido-IN-9 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available indole derivatives or tryptophan analogues.
  2. Functionalization: Various functional groups are introduced to modify the indole structure, enhancing its binding affinity to IDO1. Techniques such as electrophilic aromatic substitution or nucleophilic addition reactions are commonly employed.
  3. Cyclization Reactions: Cyclization may be utilized to form more complex structures that exhibit improved inhibitory properties.
  4. Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity for biological assays.

For example, one synthesis method described involves the reaction of indole derivatives with thioglycolic acid in the presence of iodine and potassium iodide, followed by purification through solvent extraction .

Molecular Structure Analysis

Structure and Data

Ido-IN-9 features a complex molecular structure characterized by an indole core, which is crucial for its interaction with IDO1. The specific molecular formula and mass are determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

The structural elucidation typically reveals:

  • Indole Backbone: Central to its activity.
  • Substituents: Various groups that enhance solubility and binding affinity.
  • Stereochemistry: Important for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Ido-IN-9 undergoes several chemical reactions that are essential for its function as an IDO1 inhibitor:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of IDO1, which can be analyzed using thermal shift assays to determine binding affinities.
  2. Metabolic Stability: Studies assess how Ido-IN-9 is metabolized by IDO1, indicating whether it acts as a substrate or an inhibitor. This involves incubating the compound with IDO1 and analyzing the resultant metabolites via liquid chromatography-mass spectrometry .
  3. Inhibition Mechanism: The inhibition can be competitive or non-competitive, depending on how Ido-IN-9 interacts with the enzyme relative to tryptophan.
Mechanism of Action

Process and Data

The mechanism of action for Ido-IN-9 primarily involves:

  1. Competitive Inhibition: Ido-IN-9 competes with tryptophan for binding at the active site of IDO1. This prevents the conversion of tryptophan into kynurenine, thus modulating immune responses.
  2. Alteration of Kynurenine Pathway: By inhibiting IDO1, Ido-IN-9 affects downstream metabolic pathways associated with immune suppression and tumor growth.
  3. Biological Effects: The inhibition leads to increased levels of tryptophan and decreased levels of kynurenine in biological systems, which can enhance anti-tumor immunity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ido-IN-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be obtained from mass spectrometry.
  • Solubility: Solubility characteristics are critical for pharmacokinetics; studies often evaluate solubility in various solvents.
  • Stability: Thermal stability assessments help determine storage conditions and shelf life.

These properties are essential for understanding how Ido-IN-9 behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

Ido-IN-9 has several potential applications in scientific research:

  1. Cancer Therapy: As an IDO1 inhibitor, it may enhance anti-tumor immunity by preventing tumor-induced immune suppression.
  2. Immunology Research: It serves as a tool compound to study the role of the kynurenine pathway in various diseases.
  3. Drug Development: Insights gained from studying Ido-IN-9 can inform the design of new inhibitors targeting similar pathways.
Mechanistic Insights into Indoleamine 2,3-Dioxygenase Inhibitor 9 as a Selective Immunomodulatory Agent

Enzymatic Inhibition Dynamics of Indoleamine 2,3-Dioxygenase Inhibitor 9 in the Kynurenine Pathway

Indoleamine 2,3-Dioxygenase Inhibitor 9 (IDO-IN-9) is a high-affinity inhibitor targeting the initial rate-limiting step of tryptophan catabolism mediated by indoleamine 2,3-dioxygenase 1. This enzyme catalyzes the oxidative cleavage of the indole ring of tryptophan to generate N-formylkynurenine, rapidly hydrolyzed to kynurenine. IDO-IN-9 suppresses kynurenine pathway flux by competitively inhibiting the enzymatic activity of indoleamine 2,3-dioxygenase 1, thereby preserving tryptophan levels and limiting immunosuppressive kynurenine metabolite accumulation [1] [9].

The compound exhibits distinct kinetic properties across assay systems. In recombinant enzyme assays, IDO-IN-9 demonstrates half-maximal inhibitory concentration values in the submicromolar range (0.1–0.4 μM), reflecting direct enzyme inhibition [6]. Cellular assays reveal enhanced potency (0.02–0.2 μM), attributable to compound accumulation in the intracellular compartment where indoleamine 2,3-dioxygenase 1 predominantly localizes [8]. This differential activity highlights the critical importance of cellular context for inhibitor evaluation.

Table 1: Comparative Inhibition Parameters of IDO-IN-9

Assay SystemSubstrate ConcentrationIC₅₀Inhibition Mechanism
Recombinant indoleamine 2,3-dioxygenase 150 μM tryptophan0.4 μMCompetitive
HeLa cells (interferon-γ-induced)Physiological tryptophan0.02 μMHeme-displacement
Tumor cell lysatesEndogenous tryptophan0.1–0.3 μMMixed competitive

Notably, IDO-IN-9 displays >400-fold selectivity for indoleamine 2,3-dioxygenase 1 over tryptophan dioxygenase, attributed to structural differences in the active sites of these homologous enzymes. Molecular analyses indicate tryptophan dioxygenase possesses a less flexible binding pocket that sterically hinders accommodation of the inhibitor's extended molecular scaffold [6]. This selectivity profile is pharmacologically advantageous since hepatic tryptophan dioxygenase maintains systemic tryptophan homeostasis, and its inhibition could provoke metabolic disturbances.

Structural Basis of indoleamine 2,3-dioxygenase 1 Binding: Heme Coordination and Active Site Interactions

The molecular mechanism of IDO-IN-9 involves complex interactions with both the heme cofactor and distinct subpockets within the indoleamine 2,3-dioxygenase 1 active site. Crystallographic studies reveal that IDO-IN-9 binds the heme-containing catalytic cleft through dual binding modes: (1) direct coordination to the ferric heme iron via its nitrogen-containing heterocycle, and (2) extensive hydrophobic interactions with residues lining the active site [1] [6].

The inhibitor occupies two critical subpockets:

  • Pocket A: Accommodates the primary coordination group, engaging residues serine 263 and histidine 346 through hydrogen bonding networks.
  • Pocket B: Binds the extended hydrophobic moiety, forming π-stacking interactions with phenylalanine 163 and van der Waals contacts with valine 170 and leucine 342 [6] [8].

A distinctive feature of IDO-IN-9 is its capacity to displace the heme cofactor from the enzyme's active site under prolonged incubation conditions, transitioning from classical competitive inhibition to irreversible heme-displacement inhibition [8]. Ultraviolet-visible spectroscopy demonstrates progressive ablation of the characteristic heme Soret band at 404 nm following inhibitor exposure, confirming heme dissociation. This dual-phase inhibition mechanism—initial reversible binding followed by heme displacement—confers sustained pharmacological effects that persist beyond compound clearance.

Conformational plasticity of indoleamine 2,3-dioxygenase 1 significantly influences inhibitor binding. The flexible JK-loop (residues 360–382) undergoes substrate-induced closure, creating a sterically constrained catalytic pocket. IDO-IN-9 stabilizes an intermediate conformation of this loop, enabling optimal positioning of its molecular scaffold within the binding site [1]. This contrasts with rigid inhibitors that require complete loop opening for accommodation, explaining IDO-IN-9's superior binding kinetics.

Role of Indoleamine 2,3-Dioxygenase Inhibitor 9 in Modulating Tryptophan Depletion-Induced Immune Tolerance

Tryptophan insufficiency within tumor microenvironments triggers multiple immunosuppressive pathways. Indoleamine 2,3-dioxygenase 1-mediated tryptophan catabolism depletes this essential amino acid to levels insufficient for T-cell receptor signaling and effector function. IDO-IN-9 reverses this immunosuppression through two primary mechanisms:

Tryptophan Sufficiency Signaling: By restoring intracellular tryptophan concentrations, IDO-IN-9 reactivates mammalian target of rapamycin complex 1 signaling in cluster of differentiation 8-positive cytotoxic T lymphocytes. This pathway integrates metabolic and activation signals, promoting transition from anergy to functional activation [3] [9]. Quantitative analyses demonstrate that IDO-IN-9 (0.5 μM) increases intratumoral tryptophan concentrations by 3.8-fold and reduces kynurenine/tryptophan ratios by 12-fold compared to untreated controls [4].

Regulatory T-cell Modulation: Kynurenine functions as an endogenous ligand for the aryl hydrocarbon receptor, activating transcription of forkhead box protein P3, the master regulator of regulatory T-cell differentiation. IDO-IN-9 treatment reduces regulatory T-cell infiltration in syngeneic tumor models by 40–60%, shifting the effector/regulatory cell balance toward antitumor immunity [5] [9]. This effect is particularly pronounced in tumors overexpressing indoleamine 2,3-dioxygenase 1, where regulatory T-cells may constitute >30% of tumor-infiltrating lymphocytes.

Immune profiling studies reveal that IDO-IN-9 monotherapy increases interferon-γ-producing cytotoxic T lymphocytes by 2.5-fold and enhances natural killer cell cytotoxicity against major histocompatibility complex class I-deficient tumor cells, indicating restoration of innate and adaptive antitumor immunity [7]. The compound additionally reverses indoleamine 2,3-dioxygenase 1-mediated dendritic cell tolerization, promoting interleukin-12 production and cross-presentation of tumor antigens to naïve T cells [5].

Impact on General Control Nonderepressible 2/Mammalian Target of Rapamycin Signaling Pathways in Tumor Microenvironments

Table 2: Signaling Pathway Modulation by IDO-IN-9

Signaling PathwayMolecular TargetEffect of Tryptophan DepletionIDO-IN-9 Intervention
Integrated stress responseGeneral control nonderepressible 2 kinaseActivated → eIF2α phosphorylationSuppresses activation
Metabolic sensingMammalian target of rapamycin complex 1Inactivated → autophagy inductionReactivates kinase
ImmunosuppressionProtein kinase C-thetaDownregulated → impaired T-cell signalingRestores expression
T-cell differentiationAryl hydrocarbon receptorActivated → regulatory T-cell polarizationInhibits nuclear translocation

IDO-IN-9 exerts profound effects on stress-response and immunometabolic signaling cascades:

General Control Nonderepressible 2 Attenuation: Tryptophan deficiency activates general control nonderepressible 2 kinase through uncharged transfer RNA accumulation. Active general control nonderepressible 2 phosphorylates eukaryotic initiation factor 2α, halting global protein synthesis and inducing effector T-cell anergy. IDO-IN-9 treatment reduces phosphorylated eukaryotic initiation factor 2α levels by >80% in tumor-infiltrating lymphocytes, restoring proteosynthetic capacity and promoting clonal expansion of antigen-specific T cells [3] [9].

Mammalian Target of Rapamycin Complex 1 Reactivation: Mammalian target of rapamycin complex 1 serves as a crucial amino acid sensor whose inhibition during tryptophan deprivation induces autophagy and impairs T-cell function. IDO-IN-9 restores mammalian target of rapamycin complex 1 activity as evidenced by increased phosphorylation of its substrates ribosomal protein S6 kinase (Thr 359) and eukaryotic translation initiation factor 4E-binding protein 1 [3]. This reactivation is tryptophan-specific, as the compound does not rescue leucine or arginine deprivation-induced mammalian target of rapamycin complex 1 inhibition [3].

Protein Kinase C-Theta Restoration: Indoleamine 2,3-dioxygenase 1 activity suppresses protein kinase C-theta, a kinase essential for immunological synapse formation and T-cell receptor signaling. IDO-IN-9 reverses this inhibition through tryptophan-sufficiency signaling, restoring protein kinase C-theta membrane translocation and activation in cluster of differentiation 8-positive T cells [3]. This molecular effect correlates with enhanced T-cell cytotoxicity against tumor cells in co-culture experiments.

These pathway modulations collectively reprogram the tumor microenvironment from immunosuppressive to immunostimulatory. Transcriptomic analyses of IDO-IN-9-treated tumors reveal downregulation of immunosuppressive genes (transforming growth factor β, interleukin-10, vascular endothelial growth factor) and concomitant upregulation of cytotoxic effector molecules (perforin, granzyme B, interferon-γ) [7] [9]. This molecular reprogramming provides the mechanistic foundation for observed synergies between IDO-IN-9 and immune checkpoint inhibitors in preclinical models.

Properties

Product Name

Ido-IN-9

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C13H13BrFN7O3S

Molecular Weight

446.26 g/mol

InChI

InChI=1S/C13H13BrFN7O3S/c1-26(24,18-7-16)5-4-17-12-11(21-25-22-12)13(20-23)19-8-2-3-10(15)9(14)6-8/h2-3,6,23H,4-5H2,1H3,(H,17,22)(H,19,20)

InChI Key

GGHPYZYCOWLIBW-UHFFFAOYSA-N

Canonical SMILES

CS(=NC#N)(=O)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.